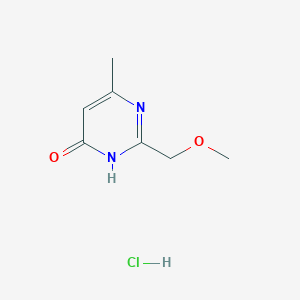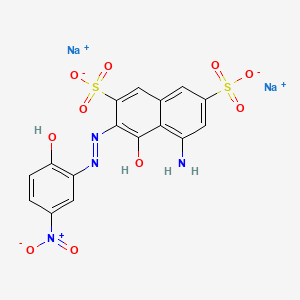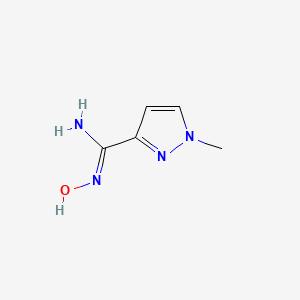
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Vue d'ensemble
Description
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride, also known as MMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMMP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is not fully understood, but it is believed to involve the formation of a complex with nucleic acids. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has a high affinity for DNA and RNA, and it has been shown to bind specifically to certain regions of these molecules. This binding can lead to changes in the structure and function of the nucleic acid, which can have downstream effects on various biological processes.
Effets Biochimiques Et Physiologiques
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is its ability to bind to and stabilize nucleic acids. This can lead to changes in gene expression and protein synthesis, which can have downstream effects on various cellular processes. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride in lab experiments is its high specificity for nucleic acids. This allows researchers to target specific regions of DNA or RNA and study their function in living cells. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is its potential toxicity at high concentrations. Careful dosing and experimental design are required to minimize the risk of adverse effects.
Orientations Futures
There are many potential future directions for research on 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride. One area of interest is the development of new fluorescent probes based on 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride that can target specific nucleic acid sequences with even greater specificity and sensitivity. Another area of interest is the use of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride as a tool for studying the interactions between nucleic acids and various proteins, which could shed light on the mechanisms of gene regulation and DNA repair. Overall, 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is a promising compound with many potential applications in scientific research.
Applications De Recherche Scientifique
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary uses of 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is as a fluorescent probe for detecting nucleic acids. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has been shown to bind specifically to DNA and RNA, allowing researchers to visualize and study these molecules in living cells. 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride has also been used as a tool for investigating the mechanisms of DNA replication and repair, as well as for studying the interactions between DNA and various proteins.
Propriétés
IUPAC Name |
2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-3-7(10)9-6(8-5)4-11-2;/h3H,4H2,1-2H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOKDADZBZQYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)
![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)


![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)

![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)

![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)
